N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
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Overview
Description
“N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 3-chloro-4-methoxyphenyl group and a 1,1-dioxothiazinan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide” typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the 3-chloro-4-methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the benzamide core with 3-chloro-4-methoxybenzene.
Attachment of the 1,1-dioxothiazinan-2-yl Group: The final step involves the nucleophilic substitution reaction to introduce the 1,1-dioxothiazinan-2-yl group onto the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the nitro group (if present) or the carbonyl group in the benzamide core, leading to amines or alcohols.
Substitution: The chloro group in the 3-chloro-4-methoxyphenyl moiety can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Therapeutics: Potential use in the treatment of specific medical conditions.
Diagnostics: Use as a probe or marker in diagnostic assays.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)benzamide: Lacks the 1,1-dioxothiazinan-2-yl group.
4-(1,1-dioxothiazinan-2-yl)benzamide: Lacks the 3-chloro-4-methoxyphenyl group.
N-(3-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide: Lacks the methoxy group.
Uniqueness
The unique combination of the 3-chloro-4-methoxyphenyl group and the 1,1-dioxothiazinan-2-yl group in “N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide” may confer specific chemical and biological properties that are not present in similar compounds. This could include unique reactivity, binding affinity, or biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-9-6-14(12-16(17)19)20-18(22)13-4-7-15(8-5-13)21-10-2-3-11-26(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNVZEKCTSMXBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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